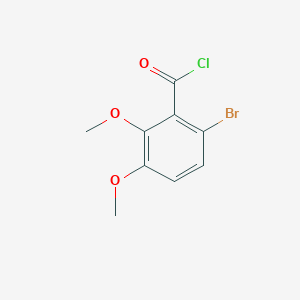![molecular formula C12H11ClN2O4 B14505689 ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate typically involves the diazotization of 4-chloroaniline followed by coupling with ethyl acetoacetate. The reaction conditions often require an acidic medium and a temperature-controlled environment to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
科学研究应用
Ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biological stain or dye.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The specific pathways and targets depend on the context of its application, such as its use as a dye or therapeutic agent.
相似化合物的比较
Similar Compounds
- Ethyl (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate
- Ethyl (Z)-2-[(4-methylphenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate
- Ethyl (Z)-2-[(4-nitrophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate
Uniqueness
Ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and physical properties
属性
分子式 |
C12H11ClN2O4 |
|---|---|
分子量 |
282.68 g/mol |
IUPAC 名称 |
ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H11ClN2O4/c1-2-19-12(18)11(10(17)7-16)15-14-9-5-3-8(13)4-6-9/h3-7,17H,2H2,1H3/b11-10-,15-14? |
InChI 键 |
UYEALTXHRVODGT-VSSPFPLZSA-N |
手性 SMILES |
CCOC(=O)/C(=C(\C=O)/O)/N=NC1=CC=C(C=C1)Cl |
规范 SMILES |
CCOC(=O)C(=C(C=O)O)N=NC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


stannane](/img/structure/B14505607.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
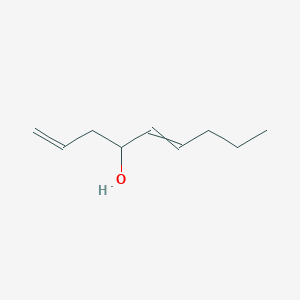
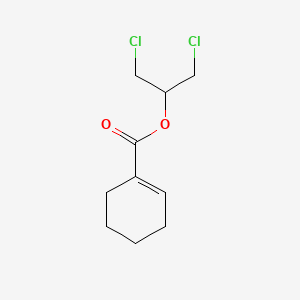



![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)
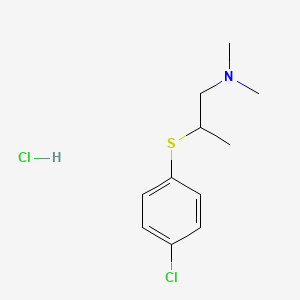

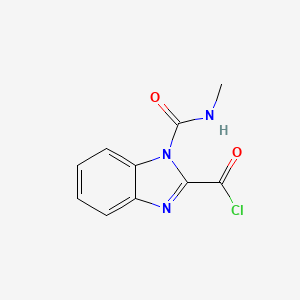
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
